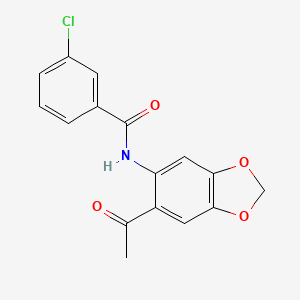

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield products with significant biological activity. In the case of the compound 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, the synthesis was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting product was characterized using various spectroscopic techniques, confirming the successful synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compound was elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The presence of intermolecular interactions such as N-H...O, N-H...N, C-H...O, and C-H...π interactions was noted, which contribute to the molecular packing within the crystal .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving the title compound, the synthesis process itself involves the formation of an amide bond, which is a fundamental chemical reaction in organic synthesis. The reactivity of the compound can be inferred from its functional groups, such as the amide linkage and the indole moiety, which are known to participate in various biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like the one synthesized are closely related to their molecular structure. The compound's crystalline nature and the strength of its molecular packing can be assessed through Hirshfeld surface analysis. Additionally, Density Functional Theory (DFT) calculations were performed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are indicative of the compound's electronic properties and reactivity .

In the context of related compounds, the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides were reported. These compounds exhibited varying degrees of molecular order and disorder, and their structures were confirmed by intramolecular N-H...O hydrogen bonding and different types of intermolecular interactions, such as C-H...O and C-H...π hydrogen bonds. These interactions influence the molecular conformations and the dimensionality of the hydrogen bonding networks formed in the solid state .

Scientific Research Applications

Antitumor Activity

The compound N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide has been studied for its potential antitumor activity. Research indicates that related compounds have significant effects in inhibiting the in vitro growth of human tumor cells, suggesting that derivatives of this compound could be promising for cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Potential Inhibitors

This compound is an intermediate in the synthesis of various pharmacologically significant compounds. For example, it's an intermediate in the synthesis of DMP 777, an inhibitor of leukocyte elastase, highlighting its importance in medicinal chemistry (Murugan, Huang, Chien, & Liu, 2013).

Antimicrobial and Antitubercular Properties

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies provide insights into the potential use of such compounds in treating infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Synthesis of Analogues and Derivatives

The synthesis and study of various analogues and derivatives of this compound are significant in discovering new pharmacologically active substances. For instance, stiripentol analogues, which have anticonvulsant properties, are synthesized from related structures (Aboul-Enein, El-Azzouny, Attia, Maklad, Amin, Abdel-Rehim, & El-Behairy, 2012).

properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-9(19)12-6-14-15(22-8-21-14)7-13(12)18-16(20)10-3-2-4-11(17)5-10/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDIUSZPIIGNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)